molecular formula C16H20N2O2 B12797564 2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxyphenyl)methyl)amino)-6-methyl- CAS No. 145901-93-5

2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxyphenyl)methyl)amino)-6-methyl-

Cat. No.: B12797564
CAS No.: 145901-93-5
M. Wt: 272.34 g/mol
InChI Key: IIUVSSRPGPVVKL-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxyphenyl)methyl)amino)-6-methyl- is a heterocyclic compound with a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxyphenyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. The starting materials often include substituted pyridines and appropriate amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxyphenyl)methyl)amino)-6-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups.

Scientific Research Applications

2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxyphenyl)methyl)amino)-6-methyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxyphenyl)methyl)amino)-6-methyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-
  • 2(1H)-Pyridinone, 5-ethyl-3-(((4-hydroxyphenyl)methyl)amino)-6-methyl-

Uniqueness

2(1H)-Pyridinone, 5-ethyl-3-(((4-methoxyphenyl)methyl)amino)-6-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

CAS No.

145901-93-5

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

5-ethyl-3-[(4-methoxyphenyl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C16H20N2O2/c1-4-13-9-15(16(19)18-11(13)2)17-10-12-5-7-14(20-3)8-6-12/h5-9,17H,4,10H2,1-3H3,(H,18,19)

InChI Key

IIUVSSRPGPVVKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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